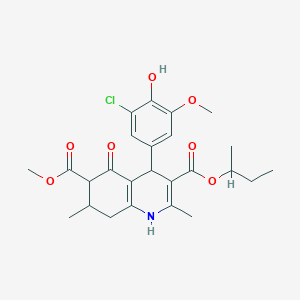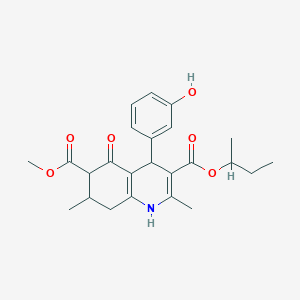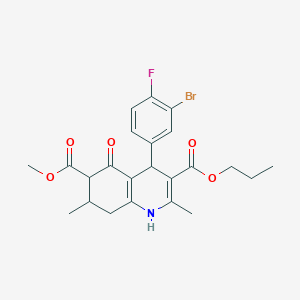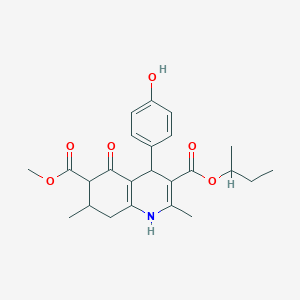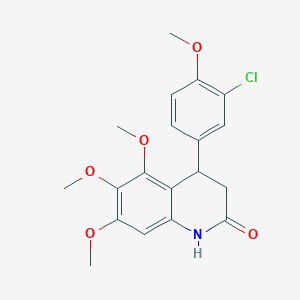
4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMQ and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of CDMQ is not well understood. However, it has been suggested that CDMQ may act by inhibiting the growth of cancer cells, reducing inflammation, and inhibiting viral replication.
Biochemical and Physiological Effects:
CDMQ has been found to have various biochemical and physiological effects. In vitro studies have shown that CDMQ inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that CDMQ reduces tumor growth in mice and has anti-inflammatory effects in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CDMQ in lab experiments is its potential as a building block for the synthesis of other compounds. Another advantage is its potential as a fluorescent probe. However, a limitation of using CDMQ in lab experiments is its low solubility in water, which may make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of CDMQ. One direction is the synthesis of CDMQ analogs with improved solubility and potency. Another direction is the study of the mechanism of action of CDMQ. Additionally, the use of CDMQ as a fluorescent probe in biological systems is an area that requires further investigation. Finally, the use of CDMQ in the development of new drugs for the treatment of cancer, inflammation, and viral infections is an area that requires further research.
Conclusion:
In conclusion, CDMQ is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. CDMQ has been synthesized using various methods, and its mechanism of action is not well understood. CDMQ has been found to have various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of CDMQ, including the synthesis of analogs, the study of its mechanism of action, and its use as a fluorescent probe in biological systems.
Aplicaciones Científicas De Investigación
CDMQ has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CDMQ has been studied for its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In material science, CDMQ has been studied for its potential as a dye and a fluorescent probe. In organic synthesis, CDMQ has been studied for its potential as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-23-14-6-5-10(7-12(14)20)11-8-16(22)21-13-9-15(24-2)18(25-3)19(26-4)17(11)13/h5-7,9,11H,8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZKWXYYQBFBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



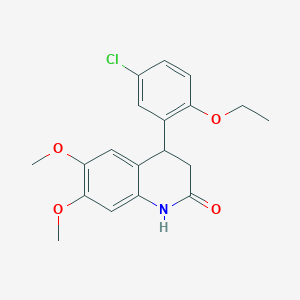
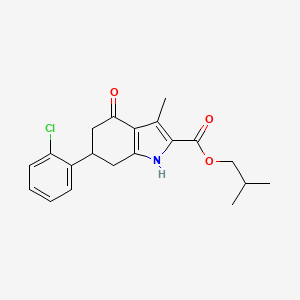

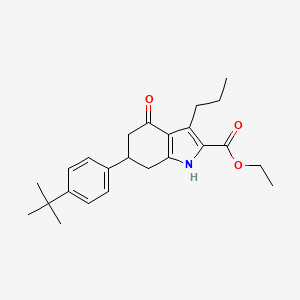
![4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B4262658.png)
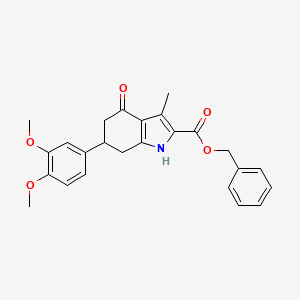
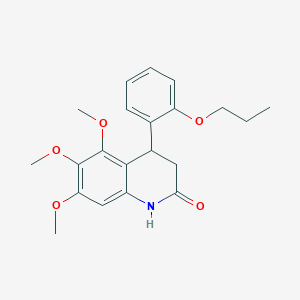
![6-bromo-4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262674.png)

![9-[4-(diethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4262686.png)
